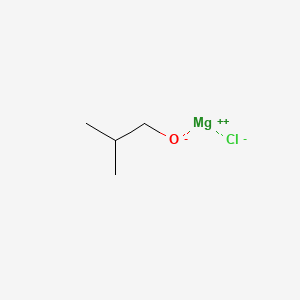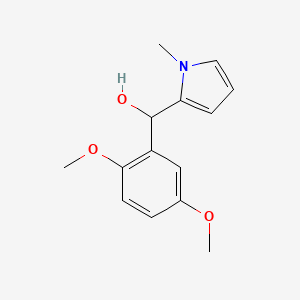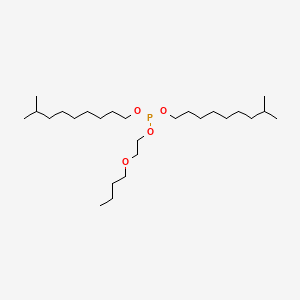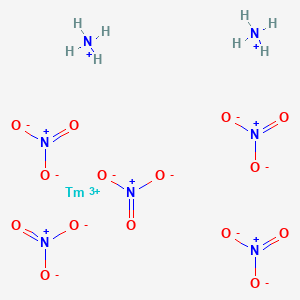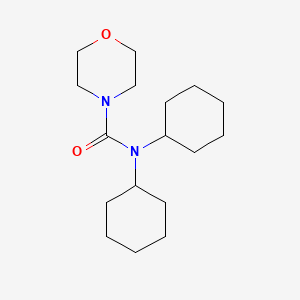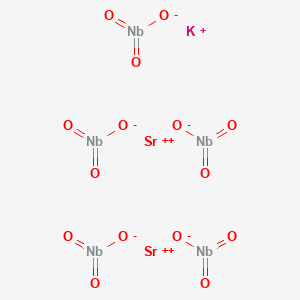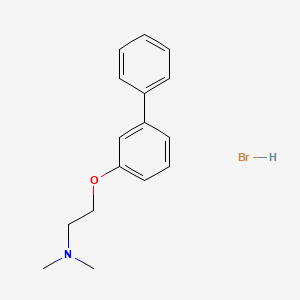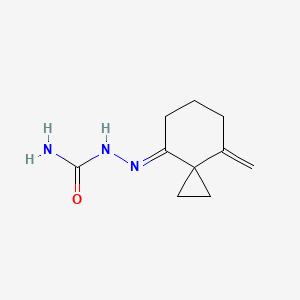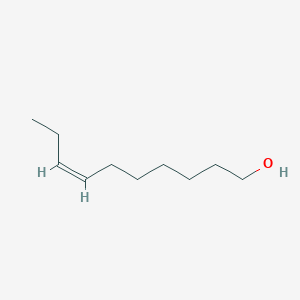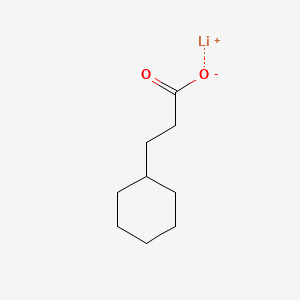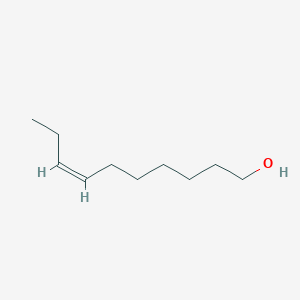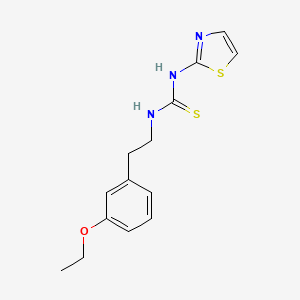
2-Methoxy-1-(3-methylbutoxy)-4-(1-propen-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopentyloxy)-5-propenylanisole is an organic compound that belongs to the class of anisoles It is characterized by the presence of an isopentyloxy group and a propenyl group attached to the anisole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopentyloxy)-5-propenylanisole typically involves the alkylation of 5-propenylanisole with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-(Isopentyloxy)-5-propenylanisole can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopentyloxy)-5-propenylanisole undergoes various types of chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenyl group can be reduced to form saturated alkyl derivatives.
Substitution: The anisole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of 2-(isopentyloxy)-5-propenylbenzaldehyde or 2-(isopentyloxy)-5-propenylbenzoic acid.
Reduction: Formation of 2-(isopentyloxy)-5-propylanisole.
Substitution: Formation of nitro, sulfo, or halo derivatives of 2-(isopentyloxy)-5-propenylanisole.
Aplicaciones Científicas De Investigación
2-(Isopentyloxy)-5-propenylanisole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-(Isopentyloxy)-5-propenylanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The isopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Isopentyloxy)-4-propenylanisole
- 2-(Isopentyloxy)-5-ethylanisole
- 2-(Isopentyloxy)-5-methylanisole
Uniqueness
2-(Isopentyloxy)-5-propenylanisole is unique due to the specific positioning of the isopentyloxy and propenyl groups on the anisole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
84885-27-8 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2-methoxy-1-(3-methylbutoxy)-4-prop-1-enylbenzene |
InChI |
InChI=1S/C15H22O2/c1-5-6-13-7-8-14(15(11-13)16-4)17-10-9-12(2)3/h5-8,11-12H,9-10H2,1-4H3 |
Clave InChI |
AJAOXJQJCYZJNH-UHFFFAOYSA-N |
SMILES isomérico |
C/C=C/C1=CC(=C(C=C1)OCCC(C)C)OC |
SMILES canónico |
CC=CC1=CC(=C(C=C1)OCCC(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




